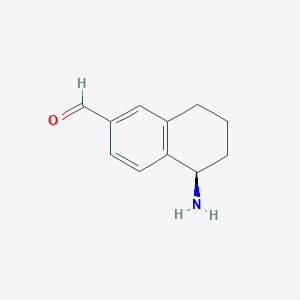

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

CAS No.: 828926-47-2

Cat. No.: VC15998599

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828926-47-2 |

|---|---|

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H13NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-7,11H,1-3,12H2/t11-/m1/s1 |

| Standard InChI Key | HXDQILNCLPZNCB-LLVKDONJSA-N |

| Isomeric SMILES | C1C[C@H](C2=C(C1)C=C(C=C2)C=O)N |

| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2)C=O)N |

Introduction

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a chemical compound belonging to the tetrahydronaphthalene derivatives class. It features a tetrahydronaphthalene core with an amino group and an aldehyde functional group, making it significant in organic synthesis and medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals and as an intermediate in chemical synthesis.

Synthesis Methods

The synthesis of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves several organic reactions. The specific conditions, such as temperature, solvent choice, and catalysts, vary depending on the desired yield and purity of the final product. Common approaches include multi-step reactions starting from appropriate naphthalene derivatives, which can be modified to introduce the amino and aldehyde groups.

Chemical Reactivity

The compound's reactivity is primarily due to its functional groups. The aldehyde group is prone to nucleophilic addition reactions, where nucleophiles can attack the carbonyl carbon, leading to various derivatives. The amino group can participate in condensation reactions, forming imines or amides when reacted with appropriate reagents.

Applications and Research Findings

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has potential applications in several scientific fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for both academic research and industrial applications.

Safety Considerations

Safety data indicates that this compound may cause skin irritation and serious eye irritation upon contact. Therefore, handling requires appropriate protective measures.

Comparison with Similar Compounds

Several compounds share structural similarities with (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-naphthaldehyde | Naphthalene ring with an amino and aldehyde group | Exhibits different reactivity patterns due to position |

| 2-Amino-1-naphthaldehyde | Naphthyl structure with an amino group at position 2 | Different biological activity compared to (5R) compound |

| 5-Aminoindole | Indole structure with an amino group | Displays distinct pharmacological properties |

| 1-Aminonaphthalene | Simple naphthalene derivative with an amino group | Less complex than (5R) compound |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume